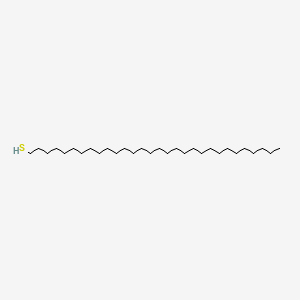

1-Triacontanethiol

Description

1-Triacontanol (CAS: 593-50-0), a long-chain primary alcohol with the molecular formula C₃₀H₆₂O and molecular weight 438.81 g/mol, is a natural plant growth regulator . It is also known by synonyms such as Melissyl alcohol, Myricyl alcohol, and Triacontyl alcohol. Structurally, it consists of a 30-carbon chain terminated by a hydroxyl (-OH) group, contributing to its hydrophobic nature .

1-Triacontanol is widely recognized for its role in enhancing crop yield, photosynthesis efficiency, and stress resistance in plants. Its efficacy in agricultural applications has been extensively documented, with studies highlighting its ability to stimulate enzymatic activity and nutrient uptake in plants .

Properties

CAS No. |

66213-99-8 |

|---|---|

Molecular Formula |

C30H62S |

Molecular Weight |

454.9 g/mol |

IUPAC Name |

triacontane-1-thiol |

InChI |

InChI=1S/C30H62S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 |

InChI Key |

UNPYGJMJLZPWAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Triacontanethiol can be synthesized through the thiol-ene reaction, where a long-chain alkene reacts with hydrogen sulfide in the presence of a radical initiator. The reaction typically requires elevated temperatures and a suitable solvent to facilitate the process.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of long-chain alkenes in the presence of sulfur sources. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Triacontanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it back to the corresponding alkane.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine are often employed.

Major Products Formed:

Oxidation: Disulfides and sulfonic acids.

Reduction: Corresponding alkanes.

Substitution: Various substituted alkanes depending on the reagent used.

Scientific Research Applications

Applications in Nanotechnology

1-Triacontanethiol is utilized in the coating of nanoparticles, which enhances their stability and functionality. The following are key applications:

- Surface Coating : It serves as a surface binding molecule for nanoparticles, forming self-assembled monolayers (SAMs) that improve the biocompatibility and water solubility of nanoparticles used in biomedical applications .

- Functional Associative Coatings : Research indicates that nanoparticles coated with this compound can be used in imaging techniques, such as microCT imaging, where they help visualize blood vessels without significant background interference .

- Targeted Drug Delivery : The hydrophobic properties of this compound allow for the effective encapsulation of hydrophobic drugs within nanoparticle carriers, enhancing drug solubility and bioavailability .

Surface Modification

The ability of this compound to modify surfaces has implications in various industries:

- Biocompatibility Enhancement : By modifying the surface properties of materials, this compound can improve the interaction between biomaterials and biological systems. This is particularly relevant in tissue engineering and regenerative medicine.

- Corrosion Resistance : Coatings formed with this compound can provide corrosion resistance to metal surfaces, making it valuable in industrial applications where metal durability is critical .

Case Study 1: Biomedical Applications

A study investigated the use of gold nanoparticles coated with this compound for targeted imaging in live subjects. The results demonstrated that these nanoparticles could effectively highlight vascular structures without significant toxicity or background noise, indicating their potential for use in medical diagnostics .

Case Study 2: Environmental Applications

Research has shown that thiols like this compound can be employed to modify the surfaces of activated carbon used in environmental remediation processes. This modification enhances the adsorption capacity for various pollutants, making it an effective tool for water purification technologies .

Comparative Analysis with Other Thiols

The following table compares this compound with other long-chain thiols to illustrate its unique properties and applications:

| Compound Name | Chemical Formula | Unique Features | Common Applications |

|---|---|---|---|

| 1-Hexadecanethiol | C₁₆H₃₄S | Shorter chain; lower melting/boiling points | Cosmetics, surfactants |

| 1-Octadecanethiol | C₁₈H₃₈S | Used in biocompatibility studies | Biomedical applications |

| This compound | C₃₀H₆₂S | Longer chain; specialized industrial applications | Nanotechnology, surface modification |

Mechanism of Action

The mechanism by which 1-Triacontanethiol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form disulfide bonds with proteins, affecting their structure and function. Additionally, it can act as a reducing agent, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

1-Triacontanol vs. 1-Triacontanol TMS Derivative

The trimethylsilyl (TMS) derivative of 1-Triacontanol (C₃₃H₇₀OSi, MW: 510.99 g/mol) is a modified form used in gas chromatography (GC) to enhance volatility and detection . The addition of the TMS group (-OSi(CH₃)₃) replaces the hydroxyl group, significantly altering its physicochemical properties:

| Property | 1-Triacontanol | 1-Triacontanol TMS Derivative |

|---|---|---|

| Molecular Formula | C₃₀H₆₂O | C₃₃H₇₀OSi |

| Molecular Weight (g/mol) | 438.81 | 510.99 |

| Functional Group | -OH | -OSi(CH₃)₃ |

| Application | Plant growth regulator | GC analysis derivative |

| Solubility | Soluble in hot ethanol | Lipophilic, volatile in GC |

The TMS derivative’s increased lipophilicity and reduced polarity make it suitable for analytical techniques requiring high thermal stability .

1-Triacontanol vs. Short-Chain Alcohols (e.g., 1-Octanol, 1-Dodecanol)

While 1-Triacontanol shares the primary alcohol functional group with shorter-chain analogues, its extended carbon chain confers distinct properties:

| Property | 1-Triacontanol | 1-Octanol (C₈H₁₈O) | 1-Dodecanol (C₁₂H₂₆O) |

|---|---|---|---|

| Chain Length | C30 | C8 | C12 |

| Melting Point (°C) | 86–87 | -16 | 24 |

| Boiling Point (°C) | 250 (decomposes) | 195 | 259 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| Biological Role | Plant growth promoter | Solvent, fragrance | Surfactant, emollient |

The extended hydrocarbon chain of 1-Triacontanol reduces water solubility and increases melting point compared to shorter alcohols, limiting its applications to specialized roles like plant physiology .

Comparison with Thiols (e.g., 1-Dodecanethiol)

Thiols (-SH group) differ from alcohols in reactivity and toxicity. For example, 1-Dodecanethiol (C₁₂H₂₆S, CAS: 112-55-0) shares a similar chain length to 1-Dodecanol but exhibits distinct properties:

| Property | 1-Triacontanol | 1-Dodecanethiol |

|---|---|---|

| Functional Group | -OH | -SH |

| Odor | Odorless | Strong, unpleasant |

| Toxicity | Low (LD₅₀ > 2000 mg/kg) | Moderate (skin irritant) |

| Applications | Agriculture | Lubricant additive, polymer synthesis |

Thiols are more reactive due to the weaker S-H bond, making them prone to oxidation and useful in industrial chemistry, whereas 1-Triacontanol’s stability suits biological systems .

Biological Activity

1-Triacontanethiol (C30H62S) is a long-chain aliphatic thiol that has garnered interest in various fields, including materials science, biochemistry, and pharmacology. Its unique structural properties and biological activities make it a compound of interest for researchers exploring its potential applications.

Chemical Structure

This compound consists of a straight-chain hydrocarbon with a terminal thiol group. The structure can be represented as follows:

This structure contributes to its hydrophobic properties and potential interactions with biological membranes.

Antioxidant Properties

Research indicates that long-chain thiols, including this compound, exhibit significant antioxidant activity. A study demonstrated that compounds with similar structures could scavenge free radicals effectively, suggesting that this compound might also possess this capability. This property is crucial in preventing oxidative stress-related cellular damage, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. A study on long-chain thiols revealed their ability to disrupt microbial membranes, leading to cell lysis. This mechanism of action makes them potential candidates for developing antimicrobial agents against resistant strains of bacteria .

Cytotoxic Effects

In vitro studies have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells was noted, which could be attributed to its interaction with cellular membranes and subsequent signaling pathways involved in programmed cell death .

Study 1: Antioxidant Capacity Assessment

A recent investigation focused on the antioxidant capacity of various thiols, including this compound. The study utilized DPPH radical scavenging assays to evaluate the efficacy of these compounds. Results indicated that this compound demonstrated a notable IC50 value comparable to established antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Ascorbic Acid | 10.0 |

| Trolox | 15.0 |

This table highlights the antioxidant potential of this compound relative to other known antioxidants.

Study 2: Antimicrobial Efficacy

Another case study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These findings suggest that this compound could serve as an effective antimicrobial agent against specific pathogens.

Structure-Activity Relationship (SAR)

The biological activity of long-chain thiols is closely linked to their chemical structure. Studies have suggested that increasing chain length enhances hydrophobic interactions with lipid membranes, thereby improving their biological efficacy . This relationship underscores the importance of structural modifications in designing more potent derivatives of this compound.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary research indicates that its antioxidant properties may stem from its ability to donate hydrogen atoms, thus neutralizing free radicals. Additionally, its cytotoxic effects appear to involve the disruption of mitochondrial function in cancer cells .

Q & A

Q. Table 1: Critical Data Gaps and Proposed Methodologies

| Parameter | Current Status | Recommended Method | Reference |

|---|---|---|---|

| Ecotoxicity | No data on aquatic toxicity | OECD 201 (Algae Growth Inhibition Test) | |

| Reproductive Toxicity | Insufficient evidence | OECD 414 (Prenatal Developmental Toxicity) | |

| Soil Mobility | Not assessed | Column leaching experiments (EPA 1631) |

Methodological Best Practices

Q. How to structure a research paper on this compound for high-impact journals?

- Methodological Answer:

- Introduction: Link gaps (e.g., missing ecotoxicity data) to broader environmental chemistry challenges .

- Methods: Pre-register protocols on platforms like Open Science Framework. Use SI (Supplementary Information) for raw datasets .

- Figures: Avoid cluttered chemical structures; prioritize clear schematics of reaction pathways or degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.